molecular formula C22H27N7O2 B3008425 N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1014089-81-6

N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B3008425
CAS RN: 1014089-81-6
M. Wt: 421.505
InChI Key: BRJAQBKYFNYDSW-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide" is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structural motifs and potential biological activities. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been studied for their anti-tubercular activity , and novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized and structurally characterized . Additionally, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been investigated as a Rho kinase inhibitor , and 4-alkyl-1-(o-methoxyphenyl)piperazines have been evaluated for their affinity to 5-HT1A and 5-HT2 receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include acylation, deprotection, and salt formation . For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was optimized to afford the product in 53% overall yield with high purity . Similarly, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, with some compounds exhibiting significant anti-tubercular activity .

Molecular Structure Analysis

X-ray crystallography has been used to confirm the structure of novel pyrazole carboxamide derivatives . This technique is crucial for determining the precise molecular geometry, which is essential for understanding the interaction of these compounds with biological targets. The molecular interactions of the synthesized compounds have also been studied using docking studies to reveal their suitability for further development .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the introduction of various functional groups to the core structure. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic components .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a piperazine moiety can affect the solubility and the potential for forming salts, which is important for the bioavailability of the compound . The cytotoxicity of these compounds has also been evaluated, with some showing non-toxicity to human cells, which is a desirable property for potential therapeutic agents .

Scientific Research Applications

Synthesis and Structure Characterisation

  • Novel pyrazole carboxamide derivatives containing a piperazine moiety, which includes the mentioned compound, have been synthesized. Their structures were confirmed by X-ray crystal analysis, showcasing the development of new chemical entities in pharmaceutical research (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).

Radiotracer Development for PET Imaging

  • N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide derivatives have been investigated for their potential as radiotracers in PET imaging, particularly in studying cannabinoid receptors in the brain. This underscores their application in neuroimaging and neuropharmacology research (†. R. Katoch-Rouse, A. Horti, 2003).

Cytotoxicity and Antimicrobial Activity

Advancements in Radioligand Synthesis

  • Compounds structurally similar to N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, highlighting their relevance in neuroscience and pharmacology research (Mingzhang Gao, Min Wang, G. Hutchins, Q. Zheng, 2008).

Chemical Modification for Therapeutic Applications

Synthesis for Central Nervous System Disorders

properties

IUPAC Name

N-(2-methoxyphenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-15-16(2)26-29(17(15)3)21-10-9-20(24-25-21)27-11-13-28(14-12-27)22(30)23-18-7-5-6-8-19(18)31-4/h5-10H,11-14H2,1-4H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJAQBKYFNYDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

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